molecular formula C11H12Cl2O3 B13764047 Ethyl 2-(2,4-dichlorophenoxy)propionate CAS No. 58048-39-8

Ethyl 2-(2,4-dichlorophenoxy)propionate

Cat. No.: B13764047
CAS No.: 58048-39-8
M. Wt: 263.11 g/mol
InChI Key: ZMLMOOOPSWVIHJ-UHFFFAOYSA-N
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Description

Ethyl 2-(2,4-dichlorophenoxy)propionate: is an organic compound with the molecular formula C11H12Cl2O3 . It is a derivative of phenoxy herbicides and is primarily used in agricultural applications to control broadleaf weeds. The compound is known for its effectiveness in selective weed control, making it a valuable tool in crop management.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2,4-dichlorophenoxy)propionate typically involves the esterification of 2-(2,4-dichlorophenoxy)propionic acid with ethanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(2,4-dichlorophenoxy)propionate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield 2-(2,4-dichlorophenoxy)propionic acid and ethanol.

    Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized derivatives.

    Substitution: The chlorine atoms in the phenoxy ring can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed:

    Hydrolysis: 2-(2,4-dichlorophenoxy)propionic acid and ethanol.

    Oxidation: Various carboxylic acids and oxidized derivatives.

    Substitution: Substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(2,4-dichlorophenoxy)propionate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its effects on plant physiology and its role in selective weed control.

    Medicine: Investigated for potential therapeutic applications due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the formulation of herbicides and other agrochemical products.

Mechanism of Action

The mechanism of action of Ethyl 2-(2,4-dichlorophenoxy)propionate involves its role as a synthetic auxin. It mimics the natural plant hormone auxin, leading to uncontrolled growth and eventually the death of the target weed. The compound binds to auxin receptors in the plant, disrupting normal cellular processes and causing abnormal growth patterns.

Comparison with Similar Compounds

Ethyl 2-(2,4-dichlorophenoxy)propionate is similar to other phenoxy herbicides such as:

  • 2,4-Dichlorophenoxyacetic acid (2,4-D)
  • 2-(4-Chloro-2-methylphenoxy)propionic acid (MCPP)
  • 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)

Uniqueness:

  • Selectivity: this compound is highly selective in targeting broadleaf weeds while sparing grasses.
  • Effectiveness: It is effective at lower concentrations compared to some other herbicides.
  • Stability: The compound is relatively stable under various environmental conditions, making it suitable for long-term use in agricultural settings.

Properties

IUPAC Name

ethyl 2-(2,4-dichlorophenoxy)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2O3/c1-3-15-11(14)7(2)16-10-5-4-8(12)6-9(10)13/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLMOOOPSWVIHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00973629
Record name Ethyl 2-(2,4-dichlorophenoxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00973629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58048-39-8
Record name Ethyl 2-(2,4-dichlorophenoxy)propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58048-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(2,4-dichlorophenoxy)propionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058048398
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-(2,4-dichlorophenoxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00973629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-(2,4-dichlorophenoxy)propionate
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